
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The chemical compound has been a part of studies focusing on the synthesis and characterization of novel heterocyclic compounds. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives using similar sulfonamide structures demonstrates the compound's utility in creating pharmacologically relevant molecules. This process benefits from mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
- Another aspect of research involves the development of benzhydrylpiperazine derivatives, which, similar to the target compound, have shown significant cytotoxic activities against various cancer cell lines. This underscores the compound's potential role in synthesizing new therapeutic agents (Gurdal et al., 2013).
Biological Evaluation and Potential Therapeutic Applications
- The compound's structure relates closely to sulfonamide derivatives investigated for their inhibitory effects on carbonic anhydrase isozymes, which play critical roles in physiological processes. Studies on similar sulfonamides have identified potent inhibitors, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Ilies et al., 2003).
- Additionally, aromatic/heterocyclic sulfonamides incorporating specific moieties have been prepared to explore antiepileptic properties. Compounds with similar structures to the target compound exhibited strong inhibitory potency against carbonic anhydrase isozymes and showed promise in developing antiepileptic or selective cerebrovasodilator drugs (Masereel et al., 2002).
Anticancer and Antimicrobial Activities
- The structure of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide aligns with research into compounds exhibiting anticancer activities. For example, novel pyrazole derivatives have been synthesized and evaluated against Ehrlich ascites carcinoma cells, highlighting the compound's relevance in cancer research (El-Gaby et al., 2017).
- Research on piperazine-based antimicrobial agents, which share structural similarities with the target compound, has demonstrated significant activity against bacteria and fungi. This indicates the compound's potential for developing new antimicrobial treatments (Patel & Park, 2015).
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S2/c1-12(2)17-20-21-18(28-17)19-16(25)14-4-6-15(7-5-14)29(26,27)23-10-8-22(9-11-23)13(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQHLWOOBFVVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

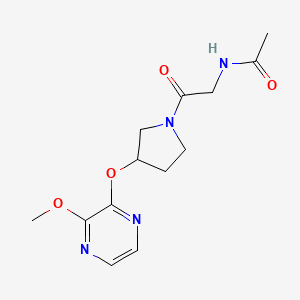

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2982370.png)
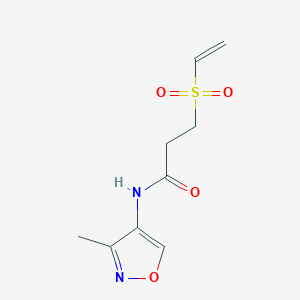
![N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2982372.png)
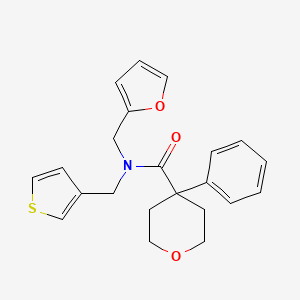
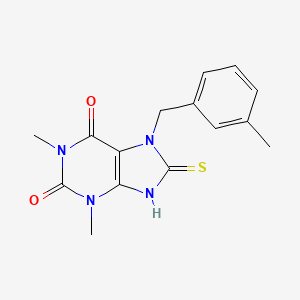

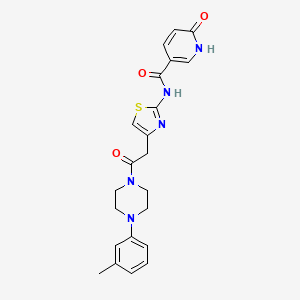
![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)

![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)